Enhanced Photoinitiation Activity via Nitro Group Substitution: Comparison with Non-Nitro Aromatic Disulfides
While direct photopolymerization data for 4-benzoyl-2-nitrophenyl disulfide are not reported in the primary literature, class-level inference from structurally related aromatic disulfides demonstrates that the presence of a nitro group substantially modulates photoinitiation efficiency. In a comparative study of six aromatic disulfides under 385 nm LED irradiation, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)—which contains nitro substituents ortho to the disulfide bond similar to the target compound—readily underwent S-S bond cleavage to generate arylthiyl radicals and successfully initiated polymerization of tripropylene glycol diacrylate (TPGDA) and trimethylolpropane triacrylate (TMPTA) [1]. In contrast, non-nitro substituted analogs such as bis(2-thienyl) disulfide (TPDS) failed to generate stable arylthiyl radicals under identical irradiation conditions and could not initiate polymerization of TPGDA or TMPTA [1]. This class-level evidence indicates that the 2-nitro substitution pattern present in 4-benzoyl-2-nitrophenyl disulfide is essential for conferring photolabile S-S bond character, and that benzoyl substitution at the 4-position provides an additional handle for tuning absorption wavelength through extended conjugation [2].
| Evidence Dimension | Photochemical S-S bond cleavage and radical generation efficiency under 385 nm LED |
|---|---|
| Target Compound Data | Not directly measured; inferred from structurally related DTNB (contains ortho-nitro substitution) which generates arylthiyl radicals and initiates TPGDA/TMPTA polymerization |
| Comparator Or Baseline | DTNB (5,5'-dithiobis(2-nitrobenzoic acid)): successful S-S cleavage and initiation; TPDS (bis(2-thienyl) disulfide): no stable arylthiyl radical generation, no polymerization initiation |
| Quantified Difference | Qualitative: DTNB initiates; TPDS fails completely |
| Conditions | 385 nm LED irradiation; TPGDA and TMPTA monomers |
Why This Matters
For researchers developing UV/LED-curable coatings, adhesives, or 3D printing resins, the presence of a nitro-substituted disulfide core is a prerequisite for photoinitiation activity; non-nitro analogs will not perform the required function.
- [1] JU X B, ZHANG Y H, SUN F. Photoabsorption and photoinitiation properties of aromatic disulfides[J]. Journal of Beijing University of Chemical Technology (Natural Science), 2022, 49(6): 14-22. DOI: 10.13543/j.bhxbzr.2022.06.002. View Source
- [2] LALEVÉE J, ZADOINA L, ALLONAS X, et al. New sulfur-centered radicals as photopolymerization initiating species. View Source
